molecular formula C14H19N3OS B2374285 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 422273-95-8

3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2374285
CAS No.: 422273-95-8
M. Wt: 277.39
InChI Key: DJBWRHHTYXHWGF-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C14H19N3OS and a molecular weight of 277.39 . It is also known by registry numbers ZINC000019924534, ZINC000096901759 .

Scientific Research Applications

Synthesis and Transformations

  • Novel hetarylquinolines, related to the compound of interest, have been synthesized for potential applications in diverse chemical reactions (Aleqsanyan & Hambardzumyan, 2021).

Biological and Pharmacological Screening

  • Amino- and sulfanyl-derivatives of benzoquinazolinones, which include compounds similar to the one , showed significant anticancer activity in biological screening (Nowak et al., 2015).
  • Compounds related to 3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one demonstrated high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Molecular Studies

  • Molecular docking studies of related compounds suggested potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).

Antimicrobial Properties

Structural Analysis

  • Studies on the synthesis and structural analysis of related quinazoline compounds have provided insights into their chemical properties and potential applications (Rimaz et al., 2009).

Properties

IUPAC Name

3-[2-(diethylamino)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-3-16(4-2)9-10-17-13(18)11-7-5-6-8-12(11)15-14(17)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWRHHTYXHWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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